benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a benzyl ester group at position 3 and a furan-2-ylmethyl substituent at position 1 of the heterocyclic core. This compound belongs to a class of quinoxaline derivatives known for their structural diversity and applications in medicinal chemistry, materials science, and corrosion inhibition . The furan-2-ylmethyl group introduces a heteroaromatic moiety, which may influence electronic properties, solubility, and intermolecular interactions compared to purely aromatic or aliphatic substituents.
Properties
IUPAC Name |
benzyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-21-19(23(28)30-14-15-7-2-1-3-8-15)20-22(27(21)13-16-9-6-12-29-16)26-18-11-5-4-10-17(18)25-20/h1-12H,13-14,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSGJIOEDMINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS Number: 585550-09-0) is a complex organic compound belonging to the pyrroloquinoxaline class, recognized for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.414 g/mol. Its structure features a pyrrolo[2,3-b]quinoxaline core, which is further substituted with an amino group and a furan moiety, enhancing its biological reactivity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at the G2/M phase |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways for anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
A notable study published in Molecules investigated the synthesis and biological evaluation of various quinoxaline derivatives, including this compound. The research highlighted its potential as a lead compound for developing new anticancer drugs due to its selective toxicity towards cancer cells while sparing normal cells .
Another investigation focused on the structural optimization of similar compounds to enhance their biological efficacy. It was found that modifications to the furan and pyrroloquinoxaline moieties could significantly impact their pharmacological profiles .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The trifluoromethyl and dichlorophenyl substituents (electron-withdrawing) increase hydrophobicity (XLogP3 > 5.5), whereas the furan-2-ylmethyl and methoxybenzyl groups (electron-donating) may enhance solubility .
- Biological and Functional Activity: The 4-aminophenyl group in AHPQC facilitates corrosion inhibition via physical adsorption and protonation in acidic media . The furan-2-ylmethyl group’s heteroatom (oxygen) could similarly enable hydrogen bonding but remains untested.
Corrosion Inhibition Performance
Quinoxaline derivatives with aromatic substituents, such as AHPQC, exhibit high inhibition efficiencies (up to 91%) in acidic environments due to adsorption at metal-electrolyte interfaces . In contrast, halogenated analogs (e.g., 3-bromophenyl or 3,5-dichlorophenyl) may prioritize antimicrobial or pharmaceutical applications over corrosion inhibition . The furan-2-ylmethyl group’s smaller size and heteroaromatic nature could modulate adsorption kinetics but require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
